2,3-Dihydroisothiazol-1,1-dioxid

Übersicht

Beschreibung

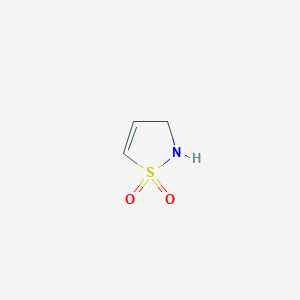

2,3-Dihydroisothiazole 1,1-dioxide is a heterocyclic compound that belongs to the class of sultams Sultams are cyclic sulfonamides, which are known for their significant biological and pharmaceutical properties

Wissenschaftliche Forschungsanwendungen

2,3-Dihydroisothiazole 1,1-dioxide has been extensively studied for its applications in:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an anti-HIV agent and other antiviral activities.

Medicine: Explored for its use in developing new pharmaceuticals with improved efficacy and safety profiles.

Industry: Utilized in the production of materials with unique properties, such as polymers and coatings.

Wirkmechanismus

Target of Action

The primary targets of 2,3-Dihydroisothiazole 1,1-dioxide (also known as PSAD) are the defects in perovskite thin films used in solar cells . The compound is introduced into the perovskite precursor solution with the aim of regulating crystallization and reducing defects in the perovskite thin films .

Mode of Action

PSAD interacts with its targets through a combination of hydrogen bonding and coordination interactions . These interactions are revealed through various characterization studies, including nuclear magnetic resonance, Fourier transform infrared spectroscopy, and X-ray photoelectron spectroscopy, as well as density functional theory calculations .

Biochemical Pathways

The introduction of PSAD into the perovskite precursor solution leads to the formation of perovskite thin films with larger grains and fewer defects . This results in a reduction in non-radiative recombination, a decrease in hole extraction energy loss, and an improvement in electron extraction . These effects contribute to the improved efficiency and stability of devices treated with PSAD .

Result of Action

The result of PSAD’s action is the production of perovskite thin films with larger grains and fewer defects . This leads to a reduction in non-radiative recombination, a decrease in hole extraction energy loss, and an improvement in electron extraction . These effects contribute to the improved efficiency and stability of devices treated with PSAD .

Biochemische Analyse

Cellular Effects

The effects of 2,3-Dihydroisothiazole 1,1-dioxide on various types of cells and cellular processes are currently unknown. It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 2,3-Dihydroisothiazole 1,1-dioxide is not yet fully understood. It is known that similar compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroisothiazole 1,1-dioxide can be achieved through several methods. One common approach involves the oxidation of 3,4-dialkyl substituted isothiazolium salts using hydrogen peroxide in acetic acid at elevated temperatures . Another method includes the mesylation of hindered α-aminonitriles, followed by intramolecular cyclization to form the desired sultam .

Industrial Production Methods: Industrial production of 2,3-Dihydroisothiazole 1,1-dioxide typically involves large-scale oxidation reactions using hydrogen peroxide or other oxidizing agents. The reaction conditions are optimized to ensure high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-Dihydroisothiazole 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the heterocyclic ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Acetic anhydride, benzoyl chloride, and other electrophiles.

Major Products: The major products formed from these reactions include various substituted sultams and other heterocyclic compounds with potential biological activities.

Vergleich Mit ähnlichen Verbindungen

- 4-Amino-2,3-dihydro-1λ6-isothiazole-1,1-dioxide

- Tetrahydropyrrolo[1,2-b]isothiazol-3(2H)-one 1,1-dioxide

Comparison: 2,3-Dihydroisothiazole 1,1-dioxide is unique due to its specific structural features and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its chemical stability and versatility in various reactions . Its ability to undergo a wide range of chemical transformations makes it a valuable compound in synthetic chemistry and pharmaceutical research.

Eigenschaften

IUPAC Name |

2,3-dihydro-1,2-thiazole 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2S/c5-7(6)3-1-2-4-7/h1,3-4H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGOVCJUTZGZKOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CS(=O)(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90572589 | |

| Record name | 2,3-Dihydro-1H-1lambda~6~,2-thiazole-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

240115-50-8 | |

| Record name | 2,3-Dihydro-1H-1lambda~6~,2-thiazole-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 4-amino-2,3-dihydroisothiazole 1,1-dioxide derivatives?

A1: 4-Amino-2,3-dihydroisothiazole 1,1-dioxides represent a novel heterocyclic ring system. [, , , ] These compounds are characterized by a five-membered ring containing a sulfur atom, two nitrogen atoms (one within the ring and one as part of the amino group), and two oxygen atoms double-bonded to the sulfur, forming a sulfone group. The "dihydro" designation indicates the presence of a saturated carbon-carbon bond within the ring. The position of substituents on the ring can vary, leading to diverse structural possibilities.

Q2: How are 4-amino-2,3-dihydroisothiazole 1,1-dioxide derivatives synthesized?

A2: One synthetic route involves using α,α-disubstituted α-aminonitriles as starting materials. [, , ] These aminonitriles can be transformed into the desired heterocycles through a series of reactions. Another approach utilizes carbanion-mediated sulfonamide intramolecular cyclization reactions (CSIC protocols) of glyco-α-sulfonamidonitriles. [, , , ] This method has been particularly useful for generating enantiomerically pure spirocyclic derivatives, including those built upon sugar templates.

Q3: What are the potential applications of 4-amino-2,3-dihydroisothiazole 1,1-dioxides?

A3: These compounds are of significant interest in medicinal chemistry. Research has explored their potential as inhibitors of HIV-1 reverse transcriptase, a key enzyme in the HIV replication cycle. [, ] Furthermore, the synthesis of spirocyclic derivatives on sugar templates suggests their potential use as novel aza analogues of TSAO nucleosides (ATSAOs). [, ]

Q4: What is the significance of synthesizing 2-aryl-3-methylene-2,3-dihydroisothiazole 1,1-dioxides?

A4: These compounds, specifically the 2-aryl-3-methylene-2,3-dihydroisothiazole 1,1-dioxides, have proven valuable as synthons. [] Researchers have successfully utilized them in the preparation of 3-oxyfunctionalized sultams. [] This highlights their versatility as building blocks in organic synthesis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3-Amino-4-methoxyphenyl)methyl]-2-methoxyaniline](/img/structure/B1654443.png)

![[1,1'-Bicyclohexyl]-3,3'-dione](/img/structure/B1654455.png)